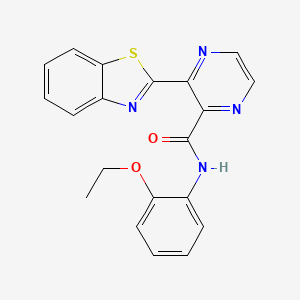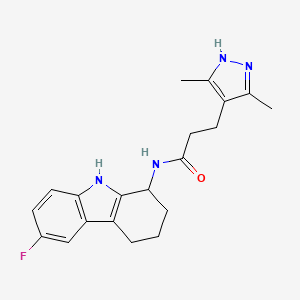![molecular formula C22H24FN7O B12168123 5-fluoro-N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12168123.png)
5-fluoro-N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-fluoro-N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring, a tetrazole ring, and a fluorinated benzamide moiety. It is of significant interest in medicinal chemistry due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Fluorination: The fluorine atom can be introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI).
Amidation: The final step involves the coupling of the benzimidazole and tetrazole intermediates with a fluorinated benzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group (if present) on the benzimidazole ring can be achieved using reducing agents like tin(II) chloride or iron powder.
Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted benzamides.
科学研究应用
5-fluoro-N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.
Biological Studies: Used as a probe to study the interaction of benzimidazole derivatives with biological targets such as enzymes and receptors.
Chemical Biology: Employed in the design of chemical probes to investigate cellular pathways and mechanisms.
Pharmaceutical Development: Potential lead compound for the development of new therapeutic agents.
作用机制
The mechanism of action of 5-fluoro-N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting their function. The tetrazole ring may enhance the binding affinity and specificity of the compound towards its targets. The fluorine atom can increase the lipophilicity and metabolic stability of the compound, enhancing its bioavailability.
相似化合物的比较
Similar Compounds
Benzimidazole Derivatives: Compounds such as albendazole, mebendazole, and thiabendazole share the benzimidazole core structure and are known for their anti-parasitic activities.
Tetrazole Derivatives: Compounds like losartan and valsartan contain the tetrazole ring and are used as angiotensin II receptor antagonists.
Uniqueness
5-fluoro-N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(1H-tetrazol-1-yl)benzamide is unique due to the combination of the benzimidazole and tetrazole rings with a fluorinated benzamide moiety. This unique structure may confer distinct biological activities and pharmacokinetic properties compared to other benzimidazole or tetrazole derivatives.
属性
分子式 |
C22H24FN7O |
|---|---|
分子量 |
421.5 g/mol |
IUPAC 名称 |
5-fluoro-N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C22H24FN7O/c1-15(2)13-29-20-7-4-3-6-18(20)26-21(29)8-5-11-24-22(31)17-12-16(23)9-10-19(17)30-14-25-27-28-30/h3-4,6-7,9-10,12,14-15H,5,8,11,13H2,1-2H3,(H,24,31) |
InChI 键 |
JIMWUSDMLHWDMB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2Z)-5-(2-chlorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B12168045.png)

![2-(1-methyl-1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B12168051.png)

![N-{[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycine](/img/structure/B12168070.png)
![2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-cycloheptylacetamide](/img/structure/B12168075.png)
![N-(2-furylmethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B12168085.png)

![1-(4-Acetylpiperazin-1-yl)-2-(10-fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)ethanone](/img/structure/B12168089.png)
![N-{4-[(1-benzylpiperidin-4-yl)carbamoyl]phenyl}morpholine-4-carboxamide](/img/structure/B12168097.png)

![Tert-butyl [2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate](/img/structure/B12168102.png)
![methyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12168107.png)
![N-[1-(2-methylpropyl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B12168122.png)
